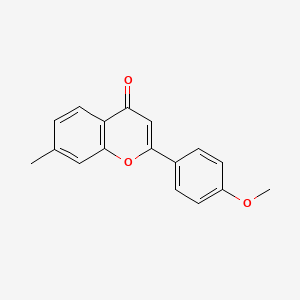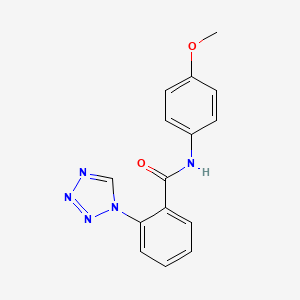
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTB belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MTB is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that MTB may induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. It has also been reported to have anti-inflammatory and anti-oxidative properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTB in lab experiments is its potential anti-cancer activity, which makes it a promising candidate for cancer research. However, one of the limitations of using MTB is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on MTB, including:
1. Investigating the mechanism of action of MTB in cancer cells to better understand its anti-cancer activity.
2. Developing more efficient synthesis methods for MTB to improve its bioavailability and efficacy.
3. Conducting preclinical studies to evaluate the safety and efficacy of MTB in animal models.
4. Exploring the potential of MTB as a therapeutic agent for other diseases, such as inflammation and oxidative stress.
5. Investigating the potential of MTB as a diagnostic tool for cancer, based on its ability to inhibit cancer cell growth.
Conclusion:
In conclusion, MTB is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its anti-cancer activity, along with its anti-inflammatory and anti-oxidative properties, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models.
Synthesemethoden
MTB can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with sodium azide followed by reaction with 2-aminobenzonitrile in the presence of copper(I) iodide. Another method involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and 2-aminobenzonitrile. Both methods result in the formation of MTB, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
MTB has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOYIMSUNNQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)
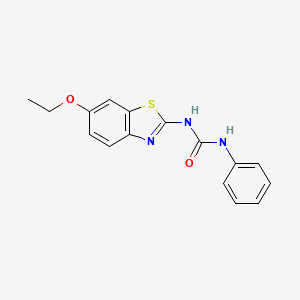
![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
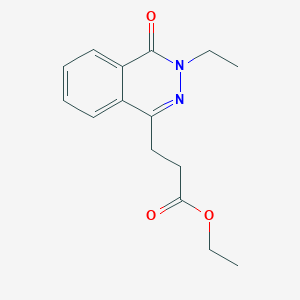
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)
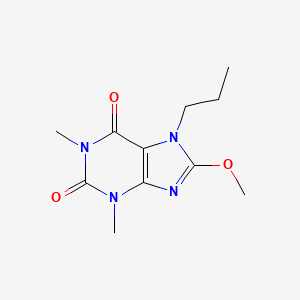
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)

